molecular formula C26H24N2O5S B11288088 methyl 2-(2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamido)benzoate

methyl 2-(2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamido)benzoate

Cat. No.: B11288088
M. Wt: 476.5 g/mol
InChI Key: KOJVOBOODLPWAY-UHFFFAOYSA-N
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Description

METHYL 2-(2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDO)BENZOATE is a complex organic compound that features a combination of indole, sulfonyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

METHYL 2-(2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDO)BENZOATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-(2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 2-[[2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H24N2O5S/c1-18-11-13-19(14-12-18)17-34(31,32)24-15-28(23-10-6-4-8-21(23)24)16-25(29)27-22-9-5-3-7-20(22)26(30)33-2/h3-15H,16-17H2,1-2H3,(H,27,29)

InChI Key

KOJVOBOODLPWAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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